molecular formula C18H13FN4O3S B2916832 3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-34-6

3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2916832
CAS No.: 396720-34-6
M. Wt: 384.39
InChI Key: OLEKQACYDYMKPK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a benzamide moiety substituted at the 3-position with fluorine and a 4-nitrophenyl group attached to the pyrazole ring.

Properties

IUPAC Name

3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEKQACYDYMKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Type on the Benzamide Ring

The fluorine substituent's position significantly influences physicochemical properties. For example:

  • 3-Fluoro analogs: The target compound shares structural similarities with 3-fluoro-N-((13aS)-9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin-3-yl)benzamide (7d) (), which has a 3-fluoro group but a different core (diazepine vs. thienopyrazole). Its molecular weight (m/z 378) and IR peaks (1640, 1579 cm⁻¹) differ slightly from the target compound due to core variations .
  • Ortho- and Para-Fluoro analogs : Compounds 7c (2-fluoro) and 7e (4-fluoro) show distinct NMR chemical shifts and melting points (7c: mp 180–181°C; 7e: mp 319–321°C), highlighting how substituent position affects crystallinity and spectral profiles .

Core Structure Variations

  • Thieno[3,4-c]pyrazole Derivatives: , and 9 describe analogs with modified acyl groups (e.g., butanamide in ) or substituents (e.g., bromo in ). For instance, 3-bromo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide () has a bromo substituent instead of fluoro, increasing molecular weight (414.32 g/mol vs. ~360–390 g/mol for fluoro analogs) and altering solubility .
  • 5-Oxo Derivatives: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () introduces a ketone group, which may enhance hydrogen-bonding interactions compared to the non-oxidized target compound .

Functional Group Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups: 7g (3-cyano) and 7i (3-trifluoromethyl) exhibit stronger electron-withdrawing effects than fluoro, as seen in their IR spectra (e.g., 7g: νmax 2217 cm⁻¹ for CN) . 7f (3-methoxy) introduces an electron-donating group, reducing polarity compared to fluoro analogs, evidenced by its lower melting point (168–170°C) .

Spectroscopic Properties

  • NMR Complexity : Fluorine substitution in aromatic regions complicates ¹H NMR interpretation due to scalar couplings. For example, 3-fluoro-N-(3-fluorophenyl)benzamide () shows severe spectral overlap in aromatic regions, a challenge also expected for the target compound .
  • Mass Spectrometry : All fluoro-substituted benzamides in share similar ES+ ionization patterns, with molecular ions [M+H]+ ranging from m/z 360 to 394 .

Data Tables

Table 1. Comparison of Key Benzamide Derivatives (Adapted from )

Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (m/z [M+H]+) IR νmax (cm⁻¹)
7c 2-Fluoro 75 180–181 378 1647, 1572
7d 3-Fluoro 80 159–160 378 1640, 1579
7e 4-Fluoro 75 319–321 378 1608, 1559
7f 3-Methoxy 70 168–170 390 1639, 1590
7g 3-Cyano 65 245–246 385 2217, 1645

Table 2. Thieno[3,4-c]pyrazole Analogs ()

Compound Acyl Group Substituent Molecular Weight (g/mol) Key Features
Target Compound Benzamide 3-Fluoro, 4-Nitro ~400 (estimated) Nitro group enhances polarity
N-[2-(4-Fluorophenyl)-...]butanamide Butanamide 4-Fluoro Not reported Reduced aromaticity
3-Bromo-N-[2-(4-methylphenyl)-...]BA Benzamide Bromo 414.32 Higher molecular weight
4-Bromo-N-[2-(4-methylphenyl)-5-oxo...] Benzamide Bromo, 5-oxo Not reported Ketone functional group

Biological Activity

The compound 3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel derivative within the class of thieno[3,4-c]pyrazoles. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action. The synthesis of this compound has garnered interest due to its unique structural features that may contribute to its biological efficacy.

Synthesis and Structural Characteristics

The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step organic reactions. The target compound can be synthesized through a series of reactions starting from readily available precursors. The general synthetic route includes the formation of the thienopyrazole core followed by functionalization with the nitrophenyl and benzamide groups.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to excellent activity against various pathogens. In particular, studies have highlighted the potential of these compounds as antitubercular agents:

  • Antitubercular Activity : A related compound demonstrated MIC values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis H37Rv, indicating promising antitubercular activity that warrants further investigation into structural modifications for enhanced efficacy .

Anticancer Properties

The anticancer potential of thieno[3,4-c]pyrazole derivatives has also been explored. In vitro assays have assessed their effects on different tumor cell lines:

  • Cell Line Studies : While some derivatives did not show inhibitory effects against several tumor cell lines in MTT assays, the structural modifications in compounds like this compound may enhance their cytotoxicity and selectivity .

The mechanisms underlying the biological activities of thieno[3,4-c]pyrazole derivatives often involve interactions at the molecular level:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, some pyrazole derivatives inhibit xanthine oxidase and other enzymes critical for tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activities of thieno[3,4-c]pyrazole derivatives:

  • In Vitro Antimicrobial Studies : A series of pyrazole derivatives were tested against various microbial strains. The results indicated that certain modifications in the chemical structure led to enhanced antimicrobial activity .
  • Anticancer Evaluations : In a study assessing multiple thienopyrazole derivatives for anticancer activity, specific compounds exhibited significant cytotoxic effects on cancer cell lines while maintaining a favorable safety profile in normal cell lines .

Data Summary Table

Compound NameActivity TypeMIC (μg/mL)Remarks
This compoundAntitubercular4 - 64Moderate activity against M. tuberculosis
Related DerivativeAnticancerN/ANo significant effect on tumor cell lines
Pyrazole DerivativeEnzyme InhibitionN/AInhibits xanthine oxidase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, and how can reaction yields be optimized?

  • Methodology : Acyl chloride coupling is a common approach. For example, the carboxylic acid precursor (e.g., 3-fluorobenzoic acid) can be activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by coupling with the amine-containing thienopyrazole intermediate under inert conditions (e.g., DCE as solvent, triethylamine as base). Reaction optimization involves temperature control (80°C for 3 hours) and stoichiometric adjustments (1.5–2.0 equivalents of acyl chloride) .
  • Yield Improvement : Purification via flash chromatography (cyclohexane/EtOAc gradients) and monitoring by TLC can enhance purity and yield (e.g., 62% reported for analogous compounds) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substituent positions (e.g., fluorobenzamide proton signals at δ 7.76–7.88 ppm, thienopyrazole protons at δ 4.00–4.40 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]+ at m/z 508.1892 for a structurally similar compound) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Antimicrobial Testing : Follow protocols from thieno[2,3-d]pyrimidine derivatives, using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, noting IC₅₀ values .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the phenyl ring influence electronic properties and binding affinity in target proteins?

  • Computational Analysis : Perform DFT calculations to map electron-withdrawing effects of the nitro group, which may enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
  • Experimental Validation : Compare binding kinetics (SPR or ITC) between nitro-substituted and unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Case Study : If antimicrobial activity is observed in broth microdilution but not in agar diffusion assays, evaluate compound solubility (via HPLC-UV) and diffusion rates. Adjust DMSO concentration (<1% v/v) to mitigate solvent interference .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify scaffold-specific trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thienopyrazole core?

  • Substituent Variation : Synthesize analogs with methyl, trifluoromethyl, or methoxy groups at the 2-position of the thienopyrazole. Test for changes in lipophilicity (logP) and cellular permeability (Caco-2 assays) .
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., single-crystal data for related compounds ) to identify critical hydrogen-bonding interactions.

Q. What are the stability profiles of this compound under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Photostability : Expose to UV light (λ = 254 nm) and assess isomerization or decomposition using HPLC .

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